molecular formula C10H12N4 B8047361 1-Cyano-3-(2-phenylethyl)guanidine

1-Cyano-3-(2-phenylethyl)guanidine

Cat. No.: B8047361
M. Wt: 188.23 g/mol
InChI Key: RFCGLRHDJTVKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-3-(2-phenylethyl)guanidine is an organic compound characterized by the presence of a cyano group (–CN) and a guanidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows for diverse chemical reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-3-(2-phenylethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with cyanamide under acidic conditions to form the desired guanidine derivative. The reaction typically proceeds as follows:

    Starting Materials: 2-phenylethylamine and cyanamide.

    Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.

    Procedure: The 2-phenylethylamine is mixed with cyanamide in the presence of the acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-3-(2-phenylethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine, yielding 1-amino-3-(2-phenylethyl)guanidine.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the cyano group under basic or acidic conditions.

Major Products

    Oxidation: Nitriles or amides.

    Reduction: Amines.

    Substitution: Various substituted guanidines depending on the nucleophile used.

Scientific Research Applications

1-Cyano-3-(2-phenylethyl)guanidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound can be used to study the effects of guanidine derivatives on cellular processes and signaling pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-cyano-3-(2-phenylethyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or participate in dipole-dipole interactions, while the guanidine moiety can engage in ionic interactions with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyano-3-(2-methylphenyl)guanidine: Similar structure but with a methyl group instead of a phenylethyl group.

    1-Cyano-3-(2-chlorophenyl)guanidine: Contains a chlorine atom, which can alter its reactivity and biological activity.

    1-Cyano-3-(2-phenylethyl)thiourea: Similar structure but with a thiourea moiety instead of a guanidine.

Uniqueness

1-Cyano-3-(2-phenylethyl)guanidine is unique due to its specific combination of a cyano group and a phenylethyl-substituted guanidine. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyano-2-(2-phenylethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-14-10(12)13-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCGLRHDJTVKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.